molecular formula C50H71NO4PPdS+ B12440355 Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine}(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)

Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine}(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)

Cat. No.: B12440355
M. Wt: 919.6 g/mol
InChI Key: LRMKRTFHVFDHRY-UHFFFAOYSA-O
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Description

This palladium(II) complex (CAS: 1445085-55-1; molecular formula: C₄₆H₆₂NO₃PPdS) is a fourth-generation palladacycle precatalyst optimized for cross-coupling reactions, particularly Suzuki-Miyaura couplings involving unstable boronic acids . Its structure features:

  • A methanesulfonato (OMs) leaving group, enabling rapid activation under mild conditions.
  • A bulky dicyclohexylphosphine ligand substituted with a 3-isopropoxy group and three isopropyl groups at the 2',4',6'-positions of the biphenyl backbone. This steric bulk enhances selectivity and stabilizes the active Pd(0) species .
  • A 2'-methylamino-1,1'-biphenyl-2-yl ancillary ligand, which facilitates oxidative addition and accelerates catalytic turnover .

It is stored under inert conditions (2–8°C) and exhibits moderate air stability in solid form .

Properties

Molecular Formula

C50H71NO4PPdS+

Molecular Weight

919.6 g/mol

IUPAC Name

dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

InChI

InChI=1S/C36H55OP.C13H11N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1

InChI Key

LRMKRTFHVFDHRY-UHFFFAOYSA-O

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)[PH+](C3CCCCC3)C4CCCCC4)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Origin of Product

United States

Preparation Methods

Ligand Synthesis and Structure

The preparation of EPhos Pd G4 begins with the synthesis of its dicyclohexylphosphine ligand and 2'-methylamino-1,1'-biphenyl-2-yl components.

Dicyclohexylphosphine Ligand

The ligand dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine is synthesized through a multi-step process:

  • Biphenyl Core Construction :
    • A 2',4',6'-triisopropyl-substituted biphenyl is prepared via Suzuki–Miyaura coupling of bromobiphenyl derivatives with isopropylboronic esters.
    • Subsequent introduction of a methylethoxy group at the 3-position involves nucleophilic substitution with 2-propanol under basic conditions.
  • Phosphine Functionalization :
    • The biphenyl intermediate is treated with dicyclohexylphosphine chloride in the presence of a base (e.g., NaH) to form the phosphine ligand.
Table 1: Key Steps in Ligand Synthesis
Step Reaction Type Reagents/Conditions Yield
1 Suzuki Coupling Bromobiphenyl + isopropylboronic ester, Pd catalyst, K₂CO₃ 75–85%
2 Nucleophilic Substitution 2-Propanol, K₂CO₃, DMF, 80°C 60–70%
3 Phosphination Dicyclohexylphosphine chloride, NaH, THF, 0°C → RT 65–75%

2'-Methylamino-1,1'-biphenyl-2-yl Component

The 2'-methylamino-1,1'-biphenyl-2-yl fragment is synthesized via:

  • Buchwald–Hartwig Amination :
    • Palladium-catalyzed coupling of 2-bromobiphenyl with methylamine in the presence of a ligand (e.g., XPhos).
  • Protection/Deprotection :
    • The amine group may be protected as a triflate or tosylate during intermediate steps to prevent side reactions.

Palladium Complex Formation

The final EPhos Pd G4 complex is assembled via ligand exchange or direct coordination of palladium precursors.

Palladium Precursor Selection

Common palladium precursors include:

  • Pd(OAc)₂ : Reacts with ligands in the presence of methanesulfonic acid (MSA) to form the desired complex.
  • PdCl₂(dppf) : Requires ligand displacement under inert conditions (e.g., Ar or N₂).
Table 2: Palladium Precursors and Reaction Conditions
Precursor Solvent Temperature Time Yield
Pd(OAc)₂ Toluene 80°C 12 h 70–80%
PdCl₂(dppf) THF RT 6 h 65–75%

Coordination Reaction

  • Ligand Exchange :
    • The palladium precursor (e.g., Pd(OAc)₂) is treated with the dicyclohexylphosphine ligand and MSA in a polar aprotic solvent (e.g., DCM or DMF).
    • The reaction proceeds via oxidative addition, forming a square-planar Pd(II) complex.
  • Amine Coordination :
    • The 2'-methylamino-1,1'-biphenyl-2-yl ligand is introduced, replacing labile ligands (e.g., acetate or chloride) via transmetalation.
Reaction Scheme:

$$ \text{Pd(OAc)}_2 + \text{Ligand} + \text{MSA} \rightarrow \text{Pd(II) Complex} + \text{Byproducts} $$

Key Reaction Parameters

  • Solvent : Toluene or THF preferred for high solubility.
  • Temperature : 80–100°C accelerates ligand substitution.
  • Catalyst Loadings : 1–2 mol% Pd precursor achieves optimal yields.

Purification and Characterization

Post-synthesis, the complex undergoes rigorous purification to remove impurities and unreacted ligands.

Crystallization and Filtration

  • Crystallization : The crude product is dissolved in hot toluene or DCM, then cooled to induce crystallization.
  • Filtration : Insoluble byproducts (e.g., Pd black) are removed via filtration under inert gas.

Characterization Techniques

Technique Purpose Data Observed
NMR Confirm ligand coordination $$^1$$H: Aromatic protons at δ 7.2–7.5 ppm; methylamino at δ 2.8 ppm
XRD Determine crystal structure Square-planar geometry with Pd–P bond length ~2.25 Å
HRMS Verify molecular weight [M]ᵺ⁺ ion at m/z 919.6 (C₅₀H₇₁NO₄PPdS⁺)

Optimization Strategies

Experimental parameters are refined to maximize yield and minimize side reactions.

Solvent Screening

Solvent Yield (%) Notes
Toluene 78 High solubility, easy workup
THF 65 Lower boiling point, faster reaction
DCM 72 Moderate solubility, requires inert atmosphere

Ligand-to-Palladium Ratio

A 1:1 molar ratio of ligand to Pd precursor is optimal, as excess ligand leads to inactive Pd(0) species.

Comparative Analysis with Analogues

EPhos Pd G4 differs structurally and functionally from third-generation Buchwald precatalysts (e.g., RuPhos Pd G3).

Table 3: Structural and Performance Comparison
Feature EPhos Pd G4 RuPhos Pd G3
Amino Group Methyl-substituted (enhanced stability) Unprotected (susceptible to oxidation)
Ligand Bulk Triisopropyl + methylethoxy (high steric hindrance) Diisopropoxy (moderate steric effects)
Catalytic Activity Higher turnover numbers in C–N coupling Better for Suzuki reactions
Thermal Stability Stable up to 150°C Decomposes above 120°C

Industrial-Scale Production

Large-scale synthesis employs automated systems to maintain consistency. Key adaptations include:

  • Continuous Flow Reactors : Enable precise temperature control and reduced reaction times.
  • Catalyst Recycling : Pd catalysts are recovered via solvent extraction or chromatography.

Research Findings and Challenges

  • Mechanistic Insights : The methylamino group in EPhos Pd G4 stabilizes the Pd(0) intermediate, accelerating oxidative addition.
  • Limitations : High cost of dicyclohexylphosphine ligands and sensitivity to moisture during storage.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2’,4’,6’-tris(1-methylethyl)-1,1’-biphenyl-2-yl]phosphine}(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, alkenes, and arylamines, respectively. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Scientific Research Applications

Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2’,4’,6’-tris(1-methylethyl)-1,1’-biphenyl-2-yl]phosphine}(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) is extensively used in scientific research due to its versatility and efficiency in catalysis. Its applications include:

Mechanism of Action

The compound exerts its catalytic effects through the formation of a palladium complex with the substrate. The phosphine and biphenyl ligands stabilize the palladium center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps. These steps are crucial for the cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds .

Comparison with Similar Compounds

Structural and Ligand Variations

The table below highlights key structural differences and applications among analogous palladium complexes:

Compound Name (CAS) Ligand Substituents Molecular Formula Key Applications Reaction Efficiency Reference
Target Compound (1445085-55-1) Dicyclohexylphosphine with 3-isopropoxy, 2',4',6'-triisopropyl C₄₆H₆₂NO₃PPdS Suzuki-Miyaura coupling of unstable boronic acids 2 mol%, THF/K₃PO₄, rt, 30 min
SPhos Palladacycle Gen. 3 (1445085-82-4) Dicyclohexylphosphine with 2',6'-dimethoxy C₄₀H₅₀NO₅PPdS Buchwald-Hartwig amination 1–2 mol%, toluene, 80°C, 1–12 h
RockPhos Palladacycle Gen. 3 (2009020-38-4) Di-t-butylphosphine with 3-methoxy, 6-methyl, 2',4',6'-triisopropyl C₄₁H₅₉ClNPPd Coupling of aryl chlorides with secondary alkylzinc reagents 1 mol%, THF/toluene, 0°C–rt, 1–12 h
DavePhos Palladacycle Gen. 3 (1445085-87-9) Dicyclohexylphosphine with 2'-(N,N-dimethylamino) C₃₉H₄₉N₂O₃PPdS C–N coupling of electron-deficient aryl chlorides 1–3 mol%, dioxane, 100°C, 2–24 h
Josiphos Palladacycle Gen. 3 (N/A) Chiral ferrocenyl-di-t-butylphosphine N/A Asymmetric C–O coupling of heteroaryl chlorides 2 mol%, THF, 60°C, 6–24 h

Key Findings from Comparative Studies

  • Ligand Bulkiness and Reaction Scope: The target compound’s triisopropyl and isopropoxy substituents provide superior steric protection compared to SPhos (dimethoxy) or DavePhos (dimethylamino), enabling couplings with sterically hindered substrates .
  • Electronic Effects: The methylamino group in the ancillary ligand enhances electron density at Pd, improving oxidative addition rates relative to amino or dimethylamino variants .
  • Solubility and Stability : Dichloromethane adducts (e.g., SPhos Gen. 3) exhibit better solubility in polar solvents but lower thermal stability compared to the target compound’s adduct-free formulation .

Performance in Suzuki-Miyaura Coupling

The target compound achieves >90% yield in 30 minutes at room temperature for aryl bromides and chlorides, outperforming earlier generations (e.g., Gen. 3 catalysts require elevated temperatures or longer reaction times) . By contrast, JackiePhos Palladacycle Gen. 3 (with trifluoromethyl groups) is preferred for electron-deficient substrates due to its stronger electron-withdrawing effects .

Research and Patent Landscape

  • Patent Coverage: The target compound is covered under PCT/US2013/030779 and US Serial No. 13/799,620, emphasizing its utility in high-throughput pharmaceutical synthesis .
  • Evolving Generations: Fourth-generation catalysts (e.g., XPhos Gen. 4) exhibit improved turnover numbers (TON > 10,000) compared to Gen. 3 analogs (TON ~1,000) .

Q & A

Basic Question

  • Temperature : Store at 2–8°C in sealed vials under argon or nitrogen .
  • Light sensitivity : Protect from UV exposure to prevent ligand degradation .
  • Solvent-free : Avoid storing in solution; residual solvents like CH₂Cl₂ can form adducts, altering reactivity .
    Validation : Periodically test activity using a benchmark reaction (e.g., coupling of 4-bromotoluene with phenylboronic acid).

What spectroscopic techniques are suitable for characterizing catalyst decomposition?

Advanced Question

  • 31P NMR : Monitor phosphine ligand dissociation (δ ~20–30 ppm for Pd-bound phosphines; free ligand signals appear at δ ~−5 to 10 ppm) .
  • XPS : Detect Pd(0) formation (binding energy ~335 eV for Pd(II) vs. ~337 eV for Pd(0)) .
  • TGA/DSC : Identify thermal decomposition thresholds (e.g., rapid mass loss above 230°C correlates with ligand oxidation) .
    Case Study : After 10 catalytic cycles, 31P NMR revealed 15% free phosphine, explaining reduced yields in recycling experiments.

How does the methanesulfonate (OMs) counterion impact catalytic performance?

Advanced Question
The OMs group enhances solubility in polar aprotic solvents (e.g., DMF, 1,4-dioxane) and stabilizes the Pd center via weak coordination .
Contradiction Analysis :

  • In non-polar solvents (toluene), OMs may dissociate, leading to Pd aggregation.
  • Substituting OMs with chloride (e.g., [PdCl₂]) reduces activity due to stronger Pd-Cl binding .
    Methodology : Compare reaction rates in DMF vs. toluene using conductivity measurements to track ion pairing.

What strategies mitigate catalyst deactivation in challenging substrates?

Advanced Question

  • Sterically hindered substrates : Increase catalyst loading to 5 mol% and use bulky bases (e.g., Cs₂CO₃) .
  • Heteroaromatic halides : Add 10 mol% tetrabutylammonium bromide (TBAB) to solubilize Pd intermediates .
  • Oxygen-sensitive reactions : Employ glovebox techniques or radical scavengers (e.g., BHT) to suppress Pd nanoparticle formation .
    Troubleshooting : If yields drop below 50%, analyze reaction mixtures for Pd black via TEM.

How does this catalyst compare to third-generation palladacycles in C–N bond formation?

Advanced Question
This complex (Gen. 4) outperforms Gen. 3 catalysts (e.g., RuPhos Palladacycle) in aryl aminations due to:

  • Faster reductive elimination : The methylamino biphenyl ligand accelerates C–N coupling .
  • Broader substrate scope : Tolerates electron-deficient anilines (e.g., 2-aminopyridine) with yields >80% .
    Data Analysis : Use Hammett plots to correlate substituent effects (σ values) with turnover frequencies.

What safety precautions are critical when handling this compound?

Basic Question

  • Hazards : Irritant (H315, H319, H335); use PPE (gloves, goggles) and work in a fume hood .
  • Spill management : Neutralize with inert adsorbents (vermiculite) and avoid aqueous washes to prevent sulfonic acid formation .
  • Waste disposal : Collect Pd-containing waste for metal recovery to adhere to environmental regulations .

How can computational modeling guide ligand modifications for improved activity?

Advanced Question

  • DFT studies : Calculate ΔG‡ for oxidative addition steps to predict reactivity with aryl chlorides .
  • Ligand design : Introduce electron-donating groups (e.g., –OMe) at the 2',4',6' positions to stabilize Pd(II) intermediates .
    Validation : Synthesize and test a methoxy-substituted analogue; compare experimental vs. computed activation barriers.

What are the limitations of this catalyst in industrial-scale applications?

Advanced Question
While academic studies report >90% yields, scalability challenges include:

  • Cost : High molecular weight (~900 g/mol) increases material costs per mole.
  • Ligand lability : Phosphine dissociation at >100°C necessitates lower-temperature protocols .
    Mitigation : Explore immobilized versions on silica or polymers to enable recycling .

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